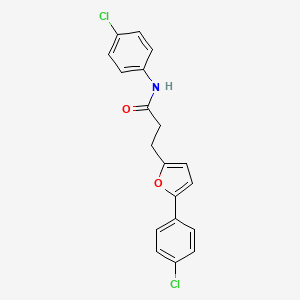![molecular formula C23H19Cl3N4O3S B11941522 2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11941522.png)
2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE: is a complex organic compound with a unique structure that includes multiple functional groups such as phenyl, trichloro, nitro, and thioureido groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple steps:
-
Formation of the Thioureido Intermediate: : The initial step involves the reaction of 2-nitroaniline with thiophosgene to form the thioureido intermediate. This reaction is usually carried out in an inert atmosphere using a solvent such as dichloromethane at low temperatures to prevent decomposition.
-
Addition of the Trichloroethyl Group: : The thioureido intermediate is then reacted with trichloroacetyl chloride in the presence of a base such as triethylamine. This step introduces the trichloroethyl group into the molecule.
-
Coupling with Diphenylacetic Acid: : The final step involves the coupling of the intermediate with diphenylacetic acid. This reaction is typically carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Reduction: The compound can be reduced to form various derivatives. For example, the nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Substitution: The trichloro group can be substituted with other nucleophiles such as amines or thiols. This reaction typically requires a strong base like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Sodium hydride, various nucleophiles.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from the substitution of the trichloro group.
科学研究应用
Chemistry
In organic synthesis, 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations.
Biology and Medicine
The compound’s unique structure makes it a potential candidate for drug development. Its thioureido group, in particular, is known for its biological activity, including antimicrobial and anticancer properties.
Industry
In materials science, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE is not fully understood. it is believed that the compound interacts with specific molecular targets through its functional groups. For example, the thioureido group may form hydrogen bonds with biological molecules, while the nitro group may undergo reduction to form reactive intermediates.
相似化合物的比较
Similar Compounds
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(2-AMINO-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE: Similar structure but with an amino group instead of a nitro group.
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE makes it unique compared to its analogs. This group can undergo various chemical transformations, making the compound versatile for different applications.
属性
分子式 |
C23H19Cl3N4O3S |
|---|---|
分子量 |
537.8 g/mol |
IUPAC 名称 |
2,2-diphenyl-N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C23H19Cl3N4O3S/c24-23(25,26)21(29-22(34)27-17-13-7-8-14-18(17)30(32)33)28-20(31)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,21H,(H,28,31)(H2,27,29,34) |
InChI 键 |
SSEFKEQAWHHYBA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



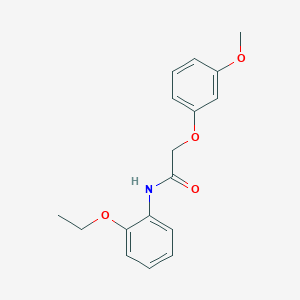



![3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11941468.png)
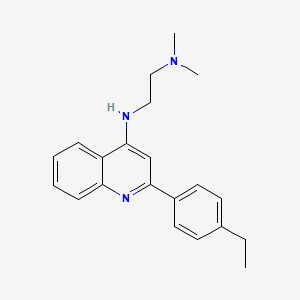
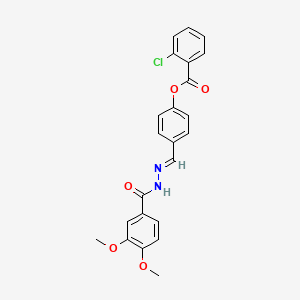
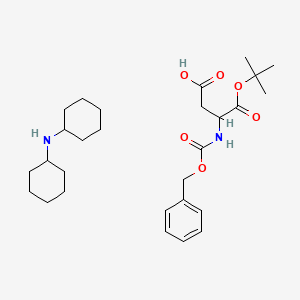

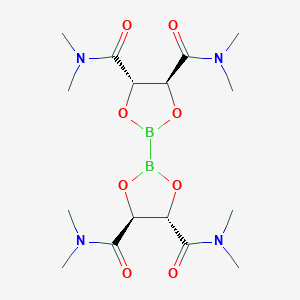

![3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11941516.png)
